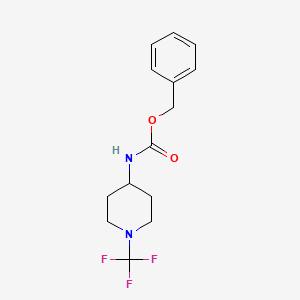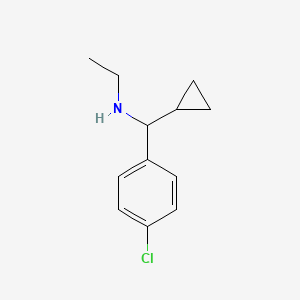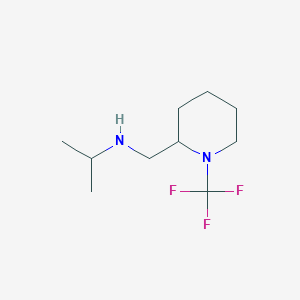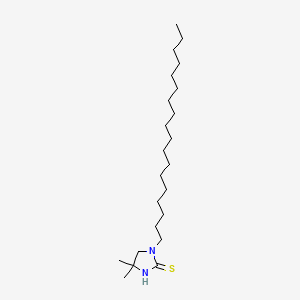
3,3-Diphenylcyclopentylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a hydrochloride salt form of 3,3-diphenylcyclopentylamine, which is characterized by the presence of two phenyl groups attached to a cyclopentylamine core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,3-Diphenylcyclopentylamine hydrochloride typically involves the following steps:
Formation of the Cyclopentylamine Core: The initial step involves the preparation of the cyclopentylamine core. This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield cyclopentanol. The cyclopentanol is then converted to cyclopentylamine via an amination reaction using ammonia or an amine source.
Introduction of Phenyl Groups: The next step involves the introduction of phenyl groups to the cyclopentylamine core. This can be accomplished through a Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopentylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 3,3-diphenylcyclopentylamine.
Formation of Hydrochloride Salt: Finally, the free base 3,3-diphenylcyclopentylamine is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) to yield (±)-3,3-Diphenylcyclopentylamine hydrochloride.
Industrial Production Methods
Industrial production of (±)-3,3-Diphenylcyclopentylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(±)-3,3-Diphenylcyclopentylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
(±)-3,3-Diphenylcyclopentylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (±)-3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
(±)-3,3-Diphenylcyclopentylamine hydrochloride can be compared with other similar compounds such as:
3,3-Diphenylcyclopentanol: Similar structure but with a hydroxyl group instead of an amine group.
3,3-Diphenylcyclopentanone: Similar structure but with a ketone group instead of an amine group.
3,3-Diphenylcyclopentylmethanol: Similar structure but with a methanol group instead of an amine group.
Uniqueness
The uniqueness of (±)-3,3-Diphenylcyclopentylamine hydrochloride lies in its specific amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
62367-46-8 |
|---|---|
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
Clave InChI |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)










![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)


